molecular formula C19H19N3OS B6586536 2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide CAS No. 1207022-59-0

2-[(1-benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide

Cat. No.: B6586536
CAS No.: 1207022-59-0
M. Wt: 337.4 g/mol
InChI Key: JFFQBTFMCPCSGS-UHFFFAOYSA-N
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Description

2-[(1-Benzyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-methylacetamide (molecular formula: C₂₁H₂₁N₃OS, molecular weight: ~365.49 g/mol) is an imidazole-derived compound featuring a benzyl group at the 1-position, a phenyl group at the 5-position, and a sulfanyl-linked N-methylacetamide moiety at the 2-position of the imidazole core.

Properties

IUPAC Name

2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-20-18(23)14-24-19-21-12-17(16-10-6-3-7-11-16)22(19)13-15-8-4-2-5-9-15/h2-12H,13-14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFQBTFMCPCSGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the condensation of benzylamine with phenylglyoxal followed by cyclization under acidic conditions to form the imidazole ring

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale and efficiency. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety profiles. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of thioethers or thiols.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: It may serve as a lead compound for drug development, particularly in the treatment of diseases involving imidazole receptors.

  • Industry: It can be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents (Imidazole Positions) Acetamide Modification Molecular Weight (g/mol) Key Functional Groups
Target Compound Imidazole 1-benzyl, 5-phenyl N-methyl ~365.49 Sulfanyl, N-methylacetamide
BF22568 Imidazole 1-benzyl, 5-phenyl N-isopropyl 365.49 Sulfanyl, N-isopropylacetamide
Compound 29 () Benzimidazole 1-ethyl, 5-methylsulfonyl N-(4-phenyl) ~387.45 Sulfonyl, phenyl-acetamide
N-(1,3-Benzodioxol-5-yl)-2-[[...]sulfanyl]acetamide Imidazole 2-methoxyphenyl, 5-phenyl N-(1,3-benzodioxol-5-yl) ~465.54* Benzodioxol, methoxyphenyl

*Estimated based on formula C₂₄H₂₁N₃O₄S.

Key Comparative Insights

Substituent Effects on Lipophilicity and Solubility
  • Compound 29’s N-(4-phenyl)acetamide modification introduces aromatic bulk, which may limit solubility but improve target binding via π-π interactions .
Heterocyclic Core Variations
  • Imidazole vs. Benzimidazole: The target’s imidazole core is smaller and less lipophilic than the benzimidazole in Compound 27. Benzimidazoles often exhibit enhanced DNA intercalation or kinase inhibition, as seen in anticancer agents like Compound 29 .
Aromatic Substituent Influences
  • Benzodioxol and Methoxyphenyl Groups () :
    • The benzodioxol moiety in the compound is electron-rich, favoring interactions with aromatic residues in enzymes or receptors. This contrasts with the target’s simpler phenyl and benzyl groups, which prioritize hydrophobic interactions .

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